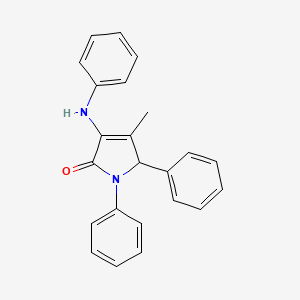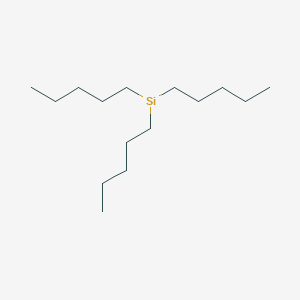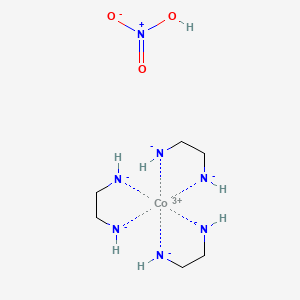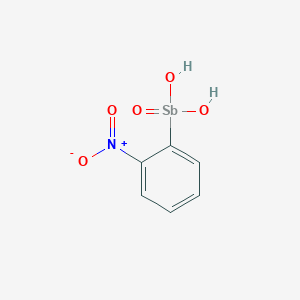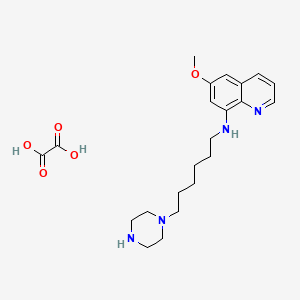
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the quinoline derivative reacts with 1-(6-bromohexyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the piperazine moiety, making it less versatile in certain applications.
N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Lacks the methoxy group, which can affect its reactivity and binding properties.
Uniqueness
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the presence of both the methoxy group and the piperazine moiety. This combination enhances its chemical reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
58969-47-4 |
|---|---|
Molecular Formula |
C22H32N4O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
UWMHFQKUJFQNCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



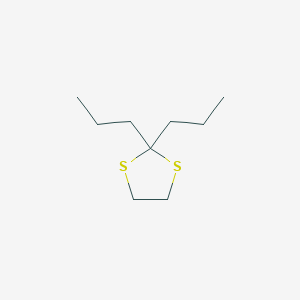
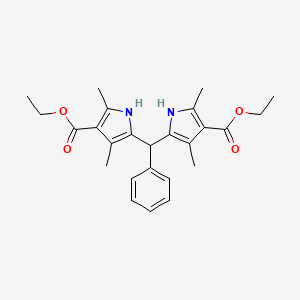
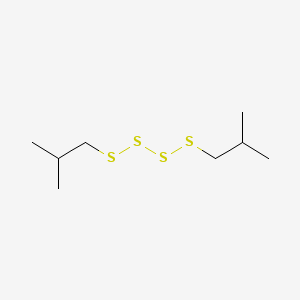
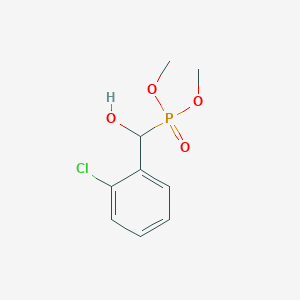



![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
